

Ferumoxytol Relaxivity: A Comparative Guide Across Magnetic Field Strengths

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the magnetic resonance imaging (MRI) relaxivity of **Ferumoxytol**, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, at various magnetic field strengths. The data presented is crucial for optimizing imaging protocols and understanding the performance of this contrast agent in preclinical and clinical research.

Quantitative Relaxivity Data

The longitudinal (r1) and transverse (r2) relaxivities of **Ferumoxytol** are key parameters that dictate its contrast-enhancing properties in MRI. These values are highly dependent on the magnetic field strength of the MRI scanner and the medium in which the agent is suspended. The following table summarizes the reported r1 and r2 values for **Ferumoxytol** at different field strengths in saline, plasma, and whole blood.



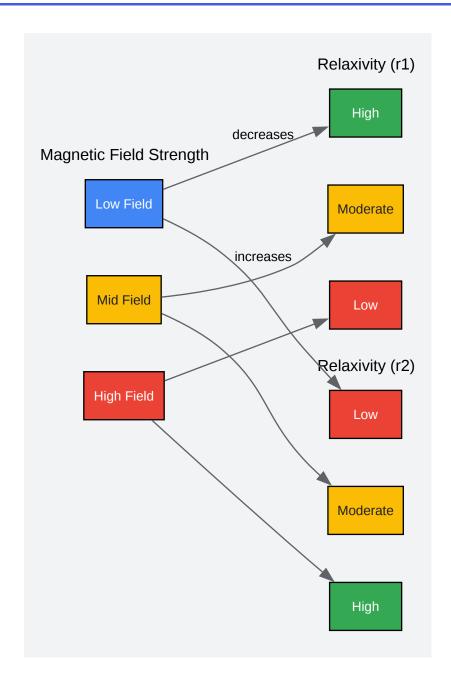
Magnetic Field Strength (Tesla)	Medium	r1 Relaxivity (s ⁻¹ mM ⁻¹)	r2 Relaxivity (s ⁻¹ mM ⁻¹)	r2* Relaxivity (s ⁻¹ mM ⁻¹)
0.5 T	Not Specified	38[1]	83[1]	Not Reported
1.5 T	Saline	19.9 ± 2.3[2]	60.8 ± 3.8[2]	60.4 ± 1.3[2]
Plasma	19.0 ± 1.7	64.9 ± 2.3	64.4 ± 0.3	
Blood	Non-linear	Non-linear	Non-linear	_
3.0 T	Saline	10.0 ± 0.3	62.3 ± 3.7	57.0 ± 3.6
Plasma	9.5 ± 0.2	65.2 ± 1.8	55.7 ± 4.4	
Blood	Non-linear	Non-linear	Non-linear	_
Saline (22°C)	7.11 ± 0.13	111.74 ± 3.76	Not Reported	_
7.0 T	Not Reported	Data not available in the searched literature.	Data not available in the searched literature.	Not Reported

Note: The relaxivity of **Ferumoxytol** in whole blood exhibits a non-linear relationship with concentration and is therefore not presented as a single value.

Field Strength Dependence of Ferumoxytol Relaxivity

The relaxivity of **Ferumoxytol** is significantly influenced by the magnetic field strength. As a general trend, the longitudinal relaxivity (r1) decreases with increasing field strength, while the transverse relaxivity (r2 and r2*) tends to increase. This behavior is a consequence of the superparamagnetic properties of the iron oxide core.





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Caption: Relationship between magnetic field strength and Ferumoxytol relaxivity.

Experimental Protocols for Relaxivity Measurement

The determination of r1 and r2 relaxivities of an MRI contrast agent like **Ferumoxytol** involves a standardized experimental workflow. Below is a detailed methodology based on protocols cited in the literature.



I. Phantom Preparation

- Stock Solution Preparation: Prepare a concentrated stock solution of **Ferumoxytol** in the desired medium (e.g., 0.9% saline, plasma, or whole blood). The concentration of iron should be accurately determined.
- Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations. For Ferumoxytol, a typical concentration range is 0.25 mM to 4.5 mM. A blank sample containing only the medium should also be prepared.
- Phantom Assembly: Transfer each dilution into a separate, appropriately sized tube (e.g., 5 mL or 15 mL centrifuge tubes). These tubes are then arranged in a phantom holder. The phantom holder is placed within a larger container filled with water or a solution with a known T1 and T2 to ensure temperature stability and minimize susceptibility artifacts.
- Temperature Control: The entire phantom assembly should be maintained at a
 physiologically relevant temperature, typically 37°C, using a water bath or the scanner's
 environmental control system.

II. MRI Data Acquisition

- Scanner Setup: Position the phantom in the isocenter of the MRI scanner.
- T1 Measurement:
 - Pulse Sequence: An inversion recovery spin-echo (IR-SE) or a fast spin-echo inversion recovery (FSE-IR) sequence is commonly used.
 - Parameters: Acquire a series of images with varying inversion times (TI). A typical range of
 TIs would be from 50 ms to 3000 ms, logarithmically spaced. The repetition time (TR)
 should be at least five times the longest expected T1 to allow for full longitudinal relaxation
 recovery. The echo time (TE) should be kept short to minimize T2 effects.
- T2 Measurement:
 - Pulse Sequence: A multi-echo spin-echo (SE) sequence is the standard method.



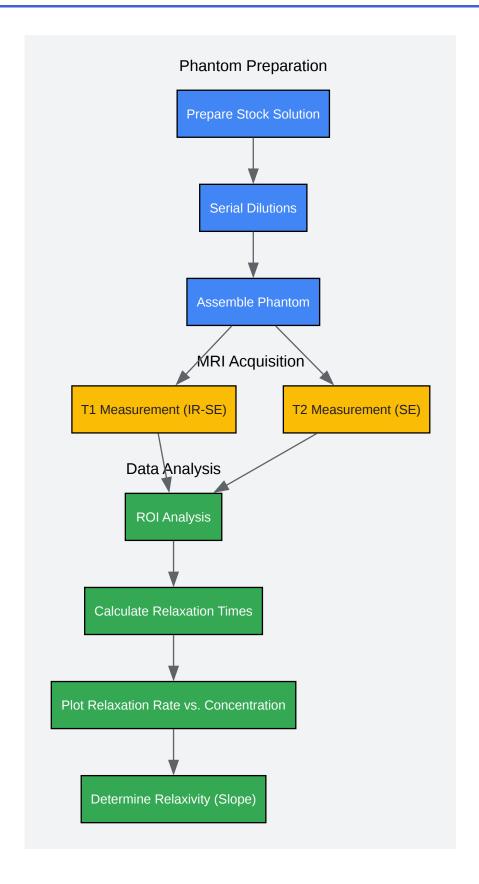
- Parameters: Acquire a series of images with multiple, incrementally increasing echo times (TE). For example, 16-32 echoes with a spacing of 10-20 ms. The repetition time (TR) should be long (e.g., > 2000 ms) to minimize T1 weighting.
- T2* Measurement (Optional):
 - Pulse Sequence: A multi-echo gradient-recalled echo (GRE) sequence is used.
 - Parameters: Similar to T2 measurement, acquire images at multiple TEs.

III. Data Analysis

- Region of Interest (ROI) Analysis: Draw regions of interest (ROIs) within each sample tube
 on the acquired images, ensuring to avoid the edges to minimize partial volume effects.
- Relaxation Time Calculation:
 - T1: For each ROI, plot the signal intensity as a function of the inversion time (TI) and fit
 the data to the inversion recovery equation: SI(TI) = SI₀ * |1 2 * exp(-TI / T1)| to
 determine the T1 value.
 - T2: For each ROI, plot the signal intensity as a function of the echo time (TE) and fit the data to a mono-exponential decay function: SI(TE) = SI₀ * exp(-TE / T2) to determine the T2 value.
 - T2: A similar mono-exponential fit is used for the GRE data to calculate T2.
- Relaxivity Calculation:
 - Calculate the relaxation rates R1 (1/T1) and R2 (1/T2) for each concentration.
 - Plot the relaxation rates (R1 and R2) as a function of the Ferumoxytol concentration.
 - The slope of the linear regression of this plot represents the relaxivity (r1 or r2) in units of s⁻¹mM⁻¹.

The following diagram illustrates the experimental workflow for determining the relaxivity of **Ferumoxytol**.





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Caption: Experimental workflow for relaxivity measurement.



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References

- 1. Repurposing ferumoxytol: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxivity of ferumoxytol at 1.5T and 3.0T PMC [pmc.ncbi.nlm.nih.gov]
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